An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-Pyridylalanine
An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-Pyridylalanine
This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-2-pyridylalanine (Fmoc-L-2-Pyridylalanine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's structure, physical and chemical characteristics, and its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflow diagrams.
Core Chemical and Physical Properties
Fmoc-L-2-pyridylalanine is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The presence of the pyridyl group in the side chain offers unique properties to the resulting peptides, such as the potential for metal chelation, altered hydrophilicity, and the ability to form specific non-covalent interactions.
General Information
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(pyridin-2-yl)propanoic acid | [1] |
| Synonyms | Fmoc-L-Ala(2-pyridyl)-OH, (S)-N-Fmoc-(2-pyridyl)alanine, Fmoc-2-Pal-OH | [2][3] |
| CAS Number | 185379-40-2 | [2][4][5] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [2][3][6] |
| Molecular Weight | 388.42 g/mol | [2][5][7] |
| Appearance | White to off-white or brown powder | [8] |
Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 154.5 °C | Data for the D-isomer; the L-isomer is expected to have a similar melting point. | [9] |
| Solubility | Soluble in DMF, DCM, NMP | Generally soluble in common polar aprotic solvents used in peptide synthesis. Quantitative data is not readily available. | [10] |
| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain chemical integrity. | [2][4][5] |
Spectroscopic Data
Detailed spectroscopic data for Fmoc-L-2-Pyridylalanine is not widely published. The following represents expected characteristic signals based on the analysis of its structural components (Fmoc group, alanine backbone, and pyridyl side chain).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the fluorenyl and pyridyl groups, the alpha-hydrogen of the alanine backbone, the beta-hydrogens adjacent to the pyridyl ring, and the characteristic protons of the Fmoc protecting group's methylene and methine groups.
-
¹³C NMR: Expected signals would include carbonyl carbons from the carboxylic acid and the carbamate, aromatic carbons from the fluorenyl and pyridyl rings, and aliphatic carbons from the alanine backbone and the Fmoc group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1600, 1480, 1450 | C=C stretch (aromatic rings) |
| ~1530 | N-H bend (amide II) |
| ~1250 | C-O stretch (carbamate) |
Mass Spectrometry
The expected molecular ion peak in electrospray ionization mass spectrometry (ESI-MS) would correspond to the molecular weight of the compound.
| Mode | Expected m/z |
| ESI-MS (+) | [M+H]⁺ = 389.14 |
| ESI-MS (-) | [M-H]⁻ = 387.13 |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-2-Pyridylalanine is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The following are representative experimental procedures for the deprotection of the Fmoc group and the subsequent coupling of the amino acid.
Fmoc Group Deprotection
Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain on the solid support to allow for the coupling of the next amino acid.
Reagents and Materials:
-
Fmoc-peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.[11]
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.[11]
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF to the resin.
-
Agitate the mixture for an additional 10-15 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Coupling of Fmoc-L-2-Pyridylalanine
Objective: To couple Fmoc-L-2-Pyridylalanine to the deprotected N-terminus of the peptide chain on the solid support.
Reagents and Materials:
-
Deprotected peptide-resin
-
Fmoc-L-2-Pyridylalanine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure (using HBTU/DIPEA):
-
In a separate vessel, dissolve Fmoc-L-2-Pyridylalanine (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
The peptide-resin is now ready for the next deprotection cycle.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-L-2-Pyridylalanine.
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc group removal by piperidine during solid-phase peptide synthesis.
References
- 1. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Fmoc-β-(2-pyridyl)-Ala-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 7. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 8. N-Fmoc-3-(2-pyridyl)-L-alanine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. chembk.com [chembk.com]
